2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

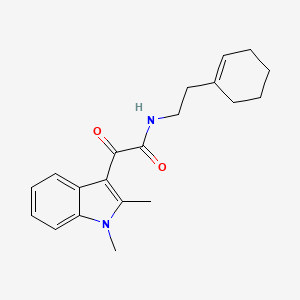

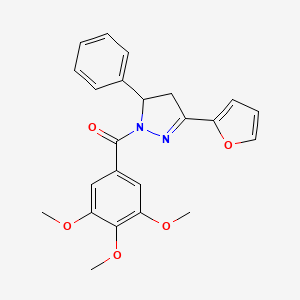

2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid is a chemical compound with the formula C10H13BClNO2 and a molecular weight of 225.48 . It is a substance produced by KISHIDA CHEMICAL CO., LTD .

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The pyrrolidine ring in the molecule is significant due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid serves as a critical intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the synthesis of phosphorescent ligands through the Suzuki coupling reaction, showcasing its utility in creating compounds with specific optical properties (Gao Xi-cun, 2010). Similarly, its role in the synthesis of potential therapeutic agents, such as a non-peptidic αvβ6 integrin antagonist for treating idiopathic pulmonary fibrosis, highlights its importance in medicinal chemistry (Niall A. Anderson et al., 2016).

Material Science and Catalysis

In material science, derivatives of 2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid have been developed as potential building blocks for the synthesis of silicon-containing drugs, demonstrating the breadth of its applications beyond organic synthesis into the realm of organometallic and materials chemistry (Dennis Troegel et al., 2009). Moreover, its derivatives have shown promise in facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry, further underscoring its versatility (E. Amadio et al., 2012).

Analytical Chemistry

In the field of analytical chemistry, phenylboronic acid-functionalized pyrene derivatives, closely related to 2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid, have been developed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This application demonstrates the compound's utility in developing novel diagnostic and therapeutic tools (Ting Li & Yang Liu, 2021).

Pharmaceutical Research

Furthermore, 2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid and its analogs have found use in the development of drugs with antiarrhythmic and antihypertensive effects, showcasing the chemical's critical role in the discovery and optimization of new pharmaceutical agents (Barbara Malawska et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYEXOXLNJDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)

![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)